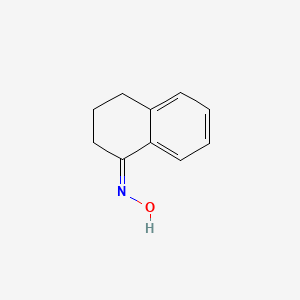

1,2,3,4-Tetrahydronaphthalen-1-one oxime

Description

Historical Context of Tetralone Oximes in Organic Chemistry

The study of oximes dates back to the 19th century, with these compounds being recognized for their utility in the identification and purification of aldehydes and ketones. numberanalytics.comwikipedia.org Within this broader class, tetralone oximes, including 1,2,3,4-tetrahydronaphthalen-1-one oxime (also known as α-tetralone oxime), have a notable history. Their chemistry is intrinsically linked to the development of rearrangement reactions, particularly the Beckmann rearrangement, discovered by Ernst Otto Beckmann in the late 19th century. wikipedia.org Early research focused on the synthesis of these oximes from their corresponding tetralone precursors and hydroxylamine (B1172632), and their subsequent acid-catalyzed rearrangement to yield lactams—cyclic amides of significant industrial and pharmaceutical interest. wikipedia.orgbyjus.com Over the decades, the investigation of tetralone oximes has evolved from fundamental reactivity studies to their application as versatile intermediates in the synthesis of complex molecules.

Significance of the Oxime Functional Group within Polycyclic Systems

The oxime functional group (C=N-OH) imparts a unique set of reactive properties to the rigid polycyclic structure of the tetrahydronaphthalene core. nsf.govresearchgate.net This functional group is a cornerstone of its chemical versatility. One of the most significant reactions of 1,2,3,4-tetrahydronaphthalen-1-one oxime is the Beckmann rearrangement. alfa-chemistry.commasterorganicchemistry.comorganic-chemistry.org Under acidic conditions, it rearranges to form 3,4-dihydro-2(1H)-quinolinone, a key structural motif in many biologically active compounds. byjus.com

Beyond the Beckmann rearrangement, the oxime moiety in polycyclic systems can participate in a variety of other transformations. It can be reduced to form primary amines, which are valuable precursors for pharmaceuticals. google.comnih.gov The N-O bond of the oxime can undergo fragmentation to generate iminyl radicals, which are highly reactive intermediates that can participate in various cyclization and addition reactions. nsf.govnih.gov Furthermore, the oxime group can act as a directing group in various metal-catalyzed reactions and can be a ligand in coordination chemistry. researchgate.netrsc.org The interplay between the oxime's reactivity and the stereochemistry of the polycyclic framework allows for the synthesis of a diverse array of complex molecular architectures.

Overview of Research Trajectories for 1,2,3,4-Tetrahydronaphthalen-1-one Oxime

Research involving 1,2,3,4-tetrahydronaphthalen-1-one oxime has followed several key trajectories, primarily centered around its utility as a synthetic intermediate.

Synthesis of Heterocyclic Compounds: A major research focus has been its use as a precursor for the synthesis of nitrogen-containing heterocyclic compounds. The Beckmann rearrangement to produce quinolinone derivatives is a well-established and widely utilized pathway. wikipedia.orgbyjus.com Variations of this rearrangement have been explored using different catalysts and reaction conditions to improve yields and selectivity.

Medicinal Chemistry: The derivatives of 1,2,3,4-tetrahydronaphthalen-1-one oxime have been investigated for their potential biological activities. The amino derivatives obtained from the reduction of the oxime have been explored as potential antidepressant and anorexigenic agents. researchgate.net The tetrahydronaphthalene scaffold itself is found in a number of bioactive compounds, and the oxime provides a convenient handle to introduce further chemical diversity for structure-activity relationship (SAR) studies. researchgate.netnih.gov

Catalysis and Materials Science: More recently, research has begun to explore the use of tetralone oxime derivatives in catalysis and materials science. The ability of the oxime group to coordinate with metal ions has led to the investigation of its derivatives as ligands in catalytic systems. researchgate.net Additionally, the incorporation of the rigid tetrahydronaphthalene unit into polymers and other materials via the oxime functionality is an emerging area of interest. numberanalytics.com

Table 1: Synthesis of 1,2,3,4-Tetrahydronaphthalen-1-one Oxime

| Reactants | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1-Tetralone (B52770) | Hydroxylamine hydrochloride, Sodium acetate (B1210297) | Ethanol/Water | Reflux | Not specified | wikipedia.org |

| 1-Tetralone | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol | Not specified | High | google.com |

Table 2: Beckmann Rearrangement of 1,2,3,4-Tetrahydronaphthalen-1-one Oxime

| Reagent | Product | Conditions | Reference |

|---|---|---|---|

| Polyphosphoric acid | 3,4-Dihydro-2(1H)-quinolinone | Heat | wikipedia.org |

| Sulfuric acid | 3,4-Dihydro-2(1H)-quinolinone | Not specified | wikipedia.org |

Current Research Gaps and Future Academic Directions

Despite the extensive research on 1,2,3,4-tetrahydronaphthalen-1-one oxime, several areas remain underexplored, presenting opportunities for future academic investigation.

Asymmetric Synthesis: The development of stereoselective methods for the synthesis and transformation of 1,2,3,4-tetrahydronaphthalen-1-one oxime is a significant research gap. The creation of chiral derivatives could have profound implications for medicinal chemistry, where stereochemistry often dictates biological activity.

Novel Reaction Methodologies: While the Beckmann rearrangement is well-studied, the exploration of other modern synthetic methodologies involving this oxime is still in its early stages. This includes photoredox catalysis, electro-organic synthesis, and biocatalysis to achieve novel transformations and access new chemical space. nsf.gov

Advanced Materials: The potential of incorporating the rigid and well-defined structure of 1,2,3,4-tetrahydronaphthalen-1-one oxime into advanced materials, such as polymers with specific optical or electronic properties, remains largely untapped. numberanalytics.com

Expanded Biological Screening: A more comprehensive evaluation of the biological activities of a wider range of derivatives of 1,2,3,4-tetrahydronaphthalen-1-one oxime could uncover new therapeutic leads. mdpi.commdpi.com This could involve screening against a broader array of biological targets, including enzymes and receptors implicated in various diseases.

Future research in these areas will undoubtedly continue to unlock the synthetic potential of this versatile chemical compound and expand its applications in diverse scientific fields.

Structure

3D Structure

Properties

IUPAC Name |

(NZ)-N-(3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,12H,3,5,7H2/b11-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFDVQUUMKXZPLK-KHPPLWFESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C(=NO)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2/C(=N\O)/C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3349-64-2 | |

| Record name | 3,4-Dihydronaphthalen-1(2H)-one oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003349642 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC27894 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27894 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-dihydronaphthalen-1(2H)-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.098 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-Dihydronaphthalen-1(2H)-one oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KZA7QNW5HV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydronaphthalen 1 One Oxime and Its Derivatives

Direct Synthesis Approaches

The most common and direct route to 1,2,3,4-tetrahydronaphthalen-1-one oxime involves the oximation of its corresponding ketone precursor, 1-tetralone (B52770) (also known as α-tetralone). This transformation can be achieved through various methods, ranging from traditional techniques to more modern, environmentally benign approaches.

Oximation of 1-Tetralone (α-Tetralone) Precursors

The reaction of 1-tetralone with an oximation agent, typically hydroxylamine (B1172632) or its salt, is the cornerstone for the synthesis of 1,2,3,4-tetrahydronaphthalen-1-one oxime.

The classical method for the synthesis of 1,2,3,4-tetrahydronaphthalen-1-one oxime involves the reaction of 1-tetralone with hydroxylamine hydrochloride in the presence of a base. google.comnih.gov The base, commonly sodium acetate (B1210297) or sodium carbonate, is crucial for neutralizing the hydrochloric acid released from the hydroxylamine salt, thereby liberating the free hydroxylamine nucleophile required for the reaction with the ketone. nih.gov A typical procedure involves refluxing a mixture of 1-tetralone, hydroxylamine hydrochloride, and a base in an alcoholic solvent, such as ethanol. google.comnih.gov For instance, a patented method describes the reaction of α-tetralone with hydroxylamine hydrochloride and sodium carbonate in 95% ethanol, heated to 75-85°C for 3-4 hours, to yield the desired oxime. google.com The product, being a solid, crystallizes upon cooling and can be isolated by filtration. google.com

| Reactants | Base | Solvent | Conditions | Yield | Reference |

| 1-Tetralone, Hydroxylamine hydrochloride | Sodium Carbonate | 95% Ethanol | Reflux, 75-85°C, 3-4 h | High | google.com |

| 1-Tetralone, Hydroxylamine hydrochloride | Sodium Acetate | Ethanol | Heating below 80°C | 65.3% | nih.gov |

| Aldehydes/Ketones, Hydroxylamine hydrochloride | Pyridine | Ethanol | Reflux, 15-60 min | Variable | nih.gov |

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods, and the synthesis of oximes is no exception. Green chemistry principles, such as the use of alternative energy sources and solvent-free conditions, have been successfully applied to oximation reactions. researchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. arkat-usa.orgresearchgate.netnih.gov The application of microwave heating can significantly accelerate the oximation of ketones. arkat-usa.orgimpactfactor.org This technique offers uniform and selective heating, which can minimize the formation of by-products. researchgate.net

Solvent-Free Synthesis (Grindstone Chemistry): Performing reactions in the absence of a solvent is a key principle of green chemistry. researchgate.net A solvent-free approach for the synthesis of oximes has been developed using grindstone chemistry, where the reactants are ground together in a mortar and pestle. rsc.org This method is not only environmentally friendly but also offers simplicity and can lead to high yields in a short amount of time. rsc.org For example, a variety of aldehydes and ketones have been converted to their corresponding oximes in almost quantitative yields within minutes using this technique with bismuth(III) oxide as a catalyst. rsc.org

| Methodology | Reactants | Catalyst/Conditions | Key Advantages | Reference(s) |

| Microwave-Assisted Synthesis | Ketones, Oximation agent | Microwave irradiation | Reduced reaction time, higher yields, increased purity | arkat-usa.orgresearchgate.netnih.gov |

| Solvent-Free Grinding | Aldehydes/Ketones, Hydroxylamine hydrochloride | Bismuth(III) oxide, grinding | Environmentally friendly, simple, rapid, high yields | rsc.org |

The efficiency of the oximation reaction can be significantly influenced by the choice of catalyst and the optimization of reaction parameters such as temperature, reaction time, and reactant ratios.

Optimization: The optimization of reaction conditions is crucial for maximizing the yield and minimizing by-products. wikipedia.org Factors such as the concentration of reactants, the type of solvent, temperature, and reaction time are all interconnected and need to be carefully controlled. For example, in a study on the synthesis of substituted tetrahydropyran-4-one oxime, it was found that using sodium acetate as the base and heating below 80°C provided the optimal yield. nih.gov The use of phase-transfer catalysis (PTC) has also been shown to accelerate reactions and improve yields in heterogeneous systems by facilitating the transfer of reactants between phases. arkat-usa.orgbeilstein-journals.orgorganic-chemistry.org

| Parameter | Influence on Reaction | Example/Observation | Reference(s) |

| Catalyst | Accelerates reaction rate and can influence selectivity. | Palladium catalysts for reactions of tetralone oximes. scirp.org Nickel and Chromium catalysts for 1-tetralone synthesis. | rsc.orgnih.gov |

| Base | Neutralizes acid by-products, liberating the nucleophile. | Sodium acetate and sodium carbonate are commonly used. google.comnih.gov The choice of base can affect the yield. | nih.gov |

| Solvent | Affects solubility of reactants and can influence reaction rate. | Ethanol is a common solvent for oximation reactions. | google.com |

| Temperature | Higher temperatures generally increase the reaction rate. | Optimal temperature for a substituted oxime synthesis was found to be below 80°C. | nih.gov |

| Reaction Time | Needs to be sufficient for complete conversion. | Conventional methods can take several hours. google.com Microwave-assisted methods can significantly reduce this time. | arkat-usa.org |

| Phase-Transfer Catalyst | Enhances reaction rates in heterogeneous systems. | Quaternary ammonium (B1175870) salts are common PTCs. | arkat-usa.orgbeilstein-journals.orgorganic-chemistry.org |

Synthesis of Substituted 1,2,3,4-Tetrahydronaphthalen-1-one Oximes

The synthesis of derivatives of 1,2,3,4-tetrahydronaphthalen-1-one oxime is achieved by first introducing functional groups onto the 1-tetralone core, followed by the oximation reaction. Regioselective functionalization is key to obtaining specific substituted isomers.

Various electrophilic substitution reactions can be employed to introduce substituents at specific positions on the aromatic ring of 1-tetralone.

Nitration: The nitration of 1-tetralone can be controlled to yield different isomers depending on the reaction conditions. rsc.org For instance, slow addition of fuming nitric acid to 1-tetralone at low temperatures (below 8°C) can lead to the formation of 7-nitro-1-tetralone (B1293709) as the major product. rsc.org The use of different nitrating agents, such as a mixture of nitric acid and acetic acid, can result in different regioselectivity, with the formation of 6-nitro and 6,8-dinitro derivatives from 5-hydroxy-1-tetralone. rsc.org

Halogenation: Regioselective bromination and chlorination of aromatic compounds are important transformations. nih.govresearchgate.netmdpi.comresearchgate.net For example, mild and regioselective bromination of aromatic compounds can be achieved using reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA), which often directs bromination to the para position of activated rings. mdpi.com Similarly, regioselective chlorination of anilines has been achieved using copper(II) chloride in ionic liquids, favoring para-substitution. nih.gov These principles can be applied to the halogenation of 1-tetralone to produce precursors for substituted oximes.

Alkylation: Alkylation of 1-tetralones can provide access to a range of derivatives. scirp.orgchemicalbook.com For instance, convenient routes to 2-monoalkyl- and 2,2-dialkyl-1-tetralones have been described. scirp.org Phase-transfer catalysis has also been effectively used for the enantioselective alkylation of substituted tetralones. mdpi.com The ruthenium(II)-catalyzed arylation of 1-tetralone with phenyl boronic acid neopentyl glycol ester has been reported to yield 8-phenyl-1-tetralone.

| Functionalization | Reagents/Conditions | Regioselectivity | Reference |

| Nitration | Fuming HNO₃, <8°C | 7-Nitro isomer | rsc.org |

| HNO₃ in AcOH, room temp. (on 5-hydroxy-1-tetralone) | 6-Nitro isomer (major) | rsc.org | |

| Bromination | N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | Para-selective on activated rings | mdpi.com |

| Chlorination | CuCl₂ in ionic liquid (on anilines) | Para-selective | nih.gov |

| Alkylation | Various alkylating agents | 2- and 2,2-dialkyl derivatives | scirp.org |

| Arylation | Phenyl boronic acid neopentyl glycol ester, Ru(II) catalyst | 8-Phenyl derivative |

Precursor-Based Synthetic Strategies

The most common and direct method for synthesizing 1,2,3,4-tetrahydronaphthalen-1-one oxime involves the oximation of its corresponding ketone precursor, α-tetralone. google.comorgsyn.org This reaction is typically achieved by treating α-tetralone with hydroxylamine hydrochloride in the presence of a base. google.comorgsyn.org

A straightforward one-step process has been developed where α-tetralone, hydroxylamine hydrochloride, and a base such as sodium carbonate are reacted in a solvent like ethanol. google.com The mixture is heated to reflux for several hours, and upon cooling, the oxime product crystallizes and can be collected by filtration. google.com This method is noted for its simplicity and high yield. google.com

Another common procedure involves reacting α-tetralone with hydroxylamine hydrochloride and anhydrous sodium acetate in methanol (B129727). orgsyn.org The reaction is monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the conversion of the starting material to the oxime. orgsyn.org

The reaction conditions can be optimized for factors like temperature and the choice of base to maximize the yield. For instance, in the synthesis of a related tetrahydropyran-4-one oxime, sodium acetate was found to be a more effective base than sodium hydroxide, with optimal yields obtained at temperatures below 80°C. kaznu.kz

Table 1: Precursor-Based Synthesis of 1,2,3,4-Tetrahydronaphthalen-1-one Oxime

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| α-Tetralone | Hydroxylamine hydrochloride, Sodium carbonate | Ethanol | Reflux (75-85°C), 3-4 hours | High | google.com |

Asymmetric Synthesis and Stereoselective Pathways

The synthesis of chiral oxime derivatives and the control of their stereochemistry are crucial for applications in pharmaceuticals and materials science. This section explores the methods for achieving enantioselective formation and controlling the geometric isomerism of tetralone oxime derivatives.

While direct asymmetric synthesis of 1,2,3,4-tetrahydronaphthalen-1-one oxime itself is not extensively documented, the principles of asymmetric synthesis can be applied to its derivatives. Asymmetric synthesis often involves the use of chiral auxiliaries, catalysts, or reagents to induce stereoselectivity. nih.govpsu.edu

For example, in the synthesis of other chiral heterocyclic compounds, chiral magnesium phosphate (B84403) catalysts have been used for the enantioselective one-pot synthesis of 1,3-oxazolidines and 1,3-oxazinanes. acs.org This approach involves the enantioselective addition of alcohols to imines, followed by intramolecular cyclization. acs.org Similar strategies could potentially be adapted for the synthesis of chiral derivatives of tetralone oxime.

Another approach involves the asymmetric reduction of the ketone precursor to a chiral alcohol, which can then be further functionalized. While not directly forming the oxime, this highlights a pathway to chiral tetralone-based structures.

The oxime functional group can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. researchgate.net The separation and selective synthesis of these isomers are important as they can exhibit different physical properties and biological activities. researchgate.net

The formation of (E/Z) isomers is often dependent on the reaction conditions, including temperature and the reagents used. researchgate.net In many classical oxime synthesis methods, a mixture of (E) and (Z) isomers is obtained. researchgate.net The ratio of these isomers can be influenced by temperature, as it affects the equilibrium between them. researchgate.net

Separation of the (E) and (Z) isomers can be achieved by chromatographic techniques or recrystallization. researchgate.net For instance, in the synthesis of other oximes, isomers have been successfully separated using these methods. researchgate.net

Computational studies can also be employed to predict the relative stability of the (E) and (Z) isomers. For other oxime systems, it has been found that the (E)-isomer can be thermodynamically more stable than the (Z)-isomer, which can be attributed to factors like steric hindrance and the potential for intermolecular hydrogen bonding in the solid state. mdpi.com

Chemical Derivatization and Transformations

The oxime group in 1,2,3,4-tetrahydronaphthalen-1-one oxime is a versatile functional handle that allows for a variety of chemical modifications, including substitutions on the nitrogen and oxygen atoms.

While direct N-substitution on the oxime nitrogen of 1,2,3,4-tetrahydronaphthalen-1-one oxime is less common, related transformations that involve the nitrogen atom are known. For instance, the oxime can undergo reactions that lead to the formation of N-heterocycles. researchgate.netresearchgate.net When subjected to the conditions of a Semmler-Wolff/Schroeter aromatization, oximes of 4-benzyl-substituted tetralones can undergo an electrophilic aromatic substitution to form tetracyclic frameworks. researchgate.netfigshare.com

The oxygen atom of the oxime group is nucleophilic and readily undergoes alkylation and acylation reactions to form oxime ethers and esters, respectively. organic-chemistry.orgnih.gov

O-Alkylation: O-alkylation of oximes can be achieved using various alkylating agents in the presence of a base. nih.govnih.gov For example, the O-alkylation of 1,2,3,4-tetrahydrobenzo[c] kaznu.kznih.govnaphthyrin-5(6H)-one, a related heterocyclic system, was achieved using an alkyl bromide and potassium carbonate in DMF. nih.gov A similar approach could be applied to 1,2,3,4-tetrahydronaphthalen-1-one oxime. Radical cation-promoted O-alkylation of oximes with N-vinyllactams has also been reported as an efficient method for synthesizing oxime ethers. researchgate.net

O-Acylation: O-acylation of oximes is a common transformation. For instance, the O-pivaloyl derivative of 1-tetralone oxime has been synthesized and used in palladium-catalyzed reactions to form 1-aminonaphthalenes. nih.gov In a general procedure for O-acylation, an oxime is treated with an acid anhydride (B1165640) in the presence of a base like pyridine. orgsyn.org For example, acetophenone (B1666503) oxime is readily converted to its O-acetyl oxime by treatment with acetic anhydride in pyridine. orgsyn.org

Table 2: O-Alkylation and O-Acylation of Oximes

| Reaction Type | Substrate | Reagents | Product Type | Reference |

|---|---|---|---|---|

| O-Alkylation | 1,2,3,4-tetrahydrobenzo[c] kaznu.kznih.govnaphthyrin-5(6H)-one | 3,4-dimethoxyphenethyl bromide, K₂CO₃, DMF | O-alkylated product | nih.gov |

| O-Acylation | 1-Tetralone oxime | Pivaloyl chloride | O-pivaloyl oxime | nih.gov |

Formation of Organometallic Complexes (e.g., Cyclopalladated Derivatives)

1,2,3,4-Tetrahydronaphthalen-1-one oxime, also known as α-tetralone oxime, serves as a valuable ligand in organometallic chemistry, particularly in the formation of cyclopalladated complexes. These reactions typically involve the direct activation of a C-H bond, leading to the formation of a stable metal-carbon bond, creating a cyclometalated ring structure.

Research has shown that cyclopalladated complexes can be precipitated from methanolic solutions containing 1-tetralone oxime, lithium tetrachloropalladate(II) (Li₂[PdCl₄]), and sodium acetate (Na[O₂CMe]). The reaction proceeds via ortho-palladation at the C-8 position of the naphthalene (B1677914) ring system. The resulting products are typically dimeric chloro-bridged complexes. These complexes are stable and can be isolated from the reaction mixture.

The general reaction can be represented as: 2 C₁₀H₁₁NO + 2 [PdCl₄]²⁻ → [{PdCl(C₁₀H₁₀NO)}₂] + 2 Cl⁻ + 2 HCl

A key intermediate in this process is the cis-[PdCl₂(oxime)₂] complex, which can be isolated in water. This intermediate irreversibly converts to the soluble cyclometalated species [PdCl(C₁₀H₁₀NO)(Solvent)] upon redissolving, which then dimerizes. utc.edu

These cyclopalladated derivatives of 1-tetralone oxime are not merely chemical curiosities; they are reactive intermediates for further synthetic transformations. For instance, the carbonylation of these complexes in methanol introduces a methoxycarbonyl group at the C-8 position, yielding 8-methoxycarbonyl-1-tetralone oximes. utc.edu This demonstrates the utility of cyclopalladation as a method for the regioselective functionalization of the aromatic ring.

Table 1: Cyclopalladation of 1,2,3,4-Tetrahydronaphthalen-1-one Oxime This table is interactive. You can sort and filter the data.

Rearrangement Reactions (e.g., Reductive Rearrangements, Beckmann Rearrangement)

The oxime functionality of 1,2,3,4-tetrahydronaphthalen-1-one oxime is prone to various rearrangement reactions, which are powerful tools for skeletal diversification.

Reductive Rearrangements

A notable transformation is the reductive rearrangement catalyzed by the strong boron Lewis acid, tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), using hydrosilanes as the reducing agent. This reaction converts α-tetralone oxime into a ring-expanded secondary amine, 2,3,4,5-tetrahydro-1H-benzo[b]azepine. rsc.orgrsc.org The reaction proceeds chemoselectively at room temperature, favoring the migration of the aryl group over simple reduction to the primary amine. rsc.org

In a typical procedure, the oxime is treated with phenylsilane (B129415) (PhSiH₃) in the presence of a catalytic amount of B(C₆F₅)₃. rsc.org Computational studies suggest that the reaction can proceed through multiple pathways, including one that resembles a Beckmann rearrangement followed by reduction. rsc.org This methodology provides a mild and efficient route to seven-membered nitrogen-containing heterocyclic structures, which are of interest in medicinal chemistry.

Beckmann Rearrangement

The Beckmann rearrangement is a classic acid-catalyzed transformation of a ketoxime into an amide. wikipedia.org For cyclic ketoximes like 1,2,3,4-tetrahydronaphthalen-1-one oxime, this reaction results in the formation of a lactam through ring expansion. The product of this rearrangement is 3,4,5,6-tetrahydro-1H-benzo[c]azepin-2-one.

The reaction is stereospecific, with the group anti-periplanar to the oxime's hydroxyl group migrating. wikipedia.org The process is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group (in this case, the C2 carbon and its attached chain) to the electron-deficient nitrogen atom, leading to a nitrilium ion intermediate. Subsequent hydration and tautomerization yield the final lactam product. nih.gov

A wide variety of reagents can promote this rearrangement, ranging from strong protic acids like sulfuric acid and polyphosphoric acid to other agents like tosyl chloride, phosphorus pentachloride, and cyanuric chloride under milder conditions. wikipedia.orgrsc.org The choice of catalyst can be crucial for substrates with sensitive functional groups. For example, using cyanuric chloride in DMF provides a very mild and selective procedure for converting ketoximes to amides at room temperature. rsc.org

Table 2: Rearrangement Reactions of 1,2,3,4-Tetrahydronaphthalen-1-one Oxime This table is interactive. You can sort and filter the data.

Oxidative and Reductive Transformations

Oxidative Transformations

The oxime group can be reverted to its parent carbonyl group under specific oxidative conditions. A method for the oxidative cleavage of oximes involves the use of photoexcited nitroarenes. For instance, tetralone methoxime (an O-ether derivative of the title compound) can be converted back to 1,2,3,4-tetrahydronaphthalen-1-one. rsc.org This reaction is carried out by irradiating a solution of the oxime ether and a nitroarene (like 1-nitronaphthalene) with 390 nm LEDs in an acetonitrile/water mixture. rsc.org This method is particularly useful for substrates where other oxidative cleavage methods, such as ozonolysis, may be less effective or lead to side reactions. rsc.org

Another oxidative pathway is the Semmler-Wolff aromatization reaction. While classically conducted under harsh acidic conditions, modern palladium-catalyzed versions have been developed. These methods can convert tetralone-derived oximes into the corresponding 1-aminonaphthalene derivatives. nih.govacs.org The reaction is thought to proceed via oxidative addition of the oxime's N-O bond to a Pd(0) center, followed by a series of isomerizations and β-hydride elimination to afford the aromatic amine. nih.gov

Reductive Transformations

The reduction of 1,2,3,4-tetrahydronaphthalen-1-one oxime can lead to two primary products: the corresponding primary amine or the hydroxylamine, depending on the reagents and conditions employed.

Reduction to Primary Amines: The complete reduction of the oxime to 1-amino-1,2,3,4-tetrahydronaphthalene is a common transformation. This can be achieved using a variety of reducing agents. Catalytic transfer hydrogenation using Raney Nickel as the catalyst and 2-propanol as the hydrogen donor is an effective method for reducing ketoximes to primary amines, particularly when a base like KOH is included in the reaction mixture. utc.edu Without the base, N-alkylated secondary amines may be formed. utc.eduutc.edu Other established methods include the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) or dissolving metal reductions. chemicalforums.com Reduction with stannous chloride (SnCl₂) in an appropriate solvent also provides a practical route to primary amines from oximes. derpharmachemica.com

Reduction to Hydroxylamines: The selective partial reduction of the C=N bond without cleaving the N-O bond yields N-(1,2,3,4-tetrahydronaphthalen-1-yl)hydroxylamine. This transformation is more challenging due to the inherent weakness of the N-O bond. nih.gov However, specific catalytic systems have been developed to favor the formation of hydroxylamines. For example, catalytic hydrogenation using platinum-based catalysts (like PtO₂, Adam's catalyst) in the presence of a strong acid can promote the formation of hydroxylamines over amines. nih.gov The choice of catalyst is critical, as palladium-based catalysts often favor complete reduction to the amine. nih.gov

Table 3: Oxidative and Reductive Transformations This table is interactive. You can sort and filter the data.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the definitive structural elucidation of 1,2,3,4-Tetrahydronaphthalen-1-one oxime, offering precise insights into its proton and carbon framework, as well as the stereochemical relationships between its constituent atoms.

Proton (¹H) NMR for Structural and Conformational Analysis

Proton (¹H) NMR spectroscopy provides a detailed map of the hydrogen atoms within the 1,2,3,4-Tetrahydronaphthalen-1-one oxime molecule, revealing information about their chemical environment, connectivity, and spatial arrangement. The spectrum is characterized by distinct signals corresponding to the aromatic and aliphatic protons.

The aromatic protons, located on the fused benzene (B151609) ring, typically appear in the downfield region of the spectrum, generally between δ 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the oxime group and the fused aliphatic ring. For instance, the proton at the C8 position, being peri to the oxime nitrogen, may experience a notable deshielding effect.

The aliphatic protons of the tetrahydronaphthalene ring system give rise to signals in the upfield region. The methylene (B1212753) protons at C2, C3, and C4 are diastereotopic and are expected to show complex multiplicity due to geminal and vicinal couplings. Typically, the protons at C2, adjacent to the C=N bond, would resonate at a different frequency compared to the protons at C3 and C4. The proton of the hydroxyl group of the oxime (=N-OH) is expected to appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for 1,2,3,4-Tetrahydronaphthalen-1-one oxime

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.0 | Multiplets |

| Aliphatic-H (C2) | 2.5 - 3.0 | Multiplet |

| Aliphatic-H (C3) | 1.8 - 2.2 | Multiplet |

| Aliphatic-H (C4) | 2.7 - 3.2 | Multiplet |

| Oxime-OH | Variable (broad) | Singlet |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Isomer Differentiation

Carbon-13 (¹³C) NMR spectroscopy complements the ¹H NMR data by providing a detailed picture of the carbon skeleton of 1,2,3,4-Tetrahydronaphthalen-1-one oxime. The spectrum displays distinct signals for each unique carbon atom in the molecule, allowing for the confirmation of the molecular formula and the identification of different isomers (E and Z) based on the orientation of the hydroxyl group relative to the fused ring system.

The carbon atom of the oxime group (C=N) is a key diagnostic signal, typically resonating in the range of δ 150-160 ppm. The chemical shifts of the aromatic carbons are observed between δ 120 and 145 ppm, with the quaternary carbons (C4a and C8a) showing distinct signals. The aliphatic carbons of the tetrahydronaphthalene ring appear in the upfield region, typically between δ 20 and 40 ppm. The chemical shift of the C2 carbon, being adjacent to the sp²-hybridized C1, would be influenced by its proximity to the C=NOH group.

Comparison with the ¹³C NMR data of the parent ketone, 1-tetralone (B52770), reveals the significant shielding or deshielding effects of the oxime functionality on the surrounding carbon atoms. chemicalbook.comrsc.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for 1,2,3,4-Tetrahydronaphthalen-1-one oxime

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=NOH (C1) | 150 - 160 |

| Aromatic Quaternary (C4a, C8a) | 130 - 145 |

| Aromatic CH | 120 - 130 |

| Aliphatic CH₂ (C2) | 25 - 35 |

| Aliphatic CH₂ (C3) | 20 - 30 |

| Aliphatic CH₂ (C4) | 25 - 35 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of all proton and carbon signals and for establishing the connectivity and stereochemistry of 1,2,3,4-Tetrahydronaphthalen-1-one oxime.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. Cross-peaks would be observed between the protons on C2 and C3, and between the protons on C3 and C4, confirming the sequence of the aliphatic chain. Correlations between the aromatic protons would also help in their specific assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment allows for the definitive assignment of the carbon signals based on the already assigned proton signals. For example, the proton signals of the C2 methylene group would show a cross-peak to the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range correlations between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, the protons on C2 would show a correlation to the C1 (C=NOH) and C3 carbons. The aromatic protons would show correlations to the quaternary carbons C4a and C8a, as well as to other aromatic carbons, providing crucial information for the complete structural assignment.

Together, these advanced 2D NMR techniques provide a comprehensive and detailed structural map of 1,2,3,4-Tetrahydronaphthalen-1-one oxime.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 1,2,3,4-Tetrahydronaphthalen-1-one oxime.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the key functional groups in 1,2,3,4-Tetrahydronaphthalen-1-one oxime. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

The most characteristic absorption bands are expected for the O-H, C=N, and C-H bonds. The O-H stretching vibration of the oxime group typically appears as a broad band in the region of 3100-3600 cm⁻¹. The C=N stretching vibration is expected to show a medium to weak absorption band around 1650 cm⁻¹. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations appear just below 3000 cm⁻¹. Bending vibrations for the CH₂ groups would be seen in the 1450-1470 cm⁻¹ region. The IR spectrum of the parent ketone, 1-tetralone, shows a strong carbonyl (C=O) absorption band around 1680 cm⁻¹, which is absent in the oxime, confirming the conversion of the ketone to the oxime. orgsyn.org

Table 3: Characteristic IR Absorption Bands for 1,2,3,4-Tetrahydronaphthalen-1-one oxime

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| O-H (oxime) | Stretching | 3100 - 3600 (broad) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H | Stretching | < 3000 |

| C=N (oxime) | Stretching | ~1650 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| CH₂ | Bending | 1450 - 1470 |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to IR spectroscopy. While no specific Raman data for 1,2,3,4-Tetrahydronaphthalen-1-one oxime is readily available, the technique is particularly useful for observing vibrations of non-polar bonds or symmetrical vibrations that are weak or inactive in the IR spectrum.

For this compound, the C=C stretching vibrations of the aromatic ring would be expected to produce strong Raman signals in the 1500-1650 cm⁻¹ region. The C=N stretching vibration of the oxime group should also be Raman active. The symmetric stretching of the C-C bonds within the aliphatic ring would also be observable. Raman spectroscopy can be a valuable tool for studying the conformational properties of the molecule in different states (solid or in solution) and for investigating intermolecular interactions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry of 1,2,3,4-Tetrahydronaphthalen-1-one oxime, with a molecular formula of C₁₀H₁₁NO and a molecular weight of approximately 161.20 g/mol , provides valuable information about its fragmentation pathways. chemicalbook.comguidechem.com While a specific, publicly available mass spectrum for this exact compound is not readily found, the fragmentation behavior can be predicted based on the known mass spectrometry of related structures, such as its parent ketone, α-tetralone, and general principles of oxime fragmentation. nist.govnih.gov

The molecular ion peak (M+) for 1,2,3,4-Tetrahydronaphthalen-1-one oxime would be expected at an m/z ratio corresponding to its molecular weight. The fragmentation of oximes is known to be influenced by the presence of the hydroxylamine (B1172632) group. researchgate.net One common fragmentation pathway for carbonyl compounds and their derivatives is the McLafferty rearrangement, which involves the transfer of a γ-hydrogen atom to an acceptor group, followed by cleavage of the α-β bond. nih.gov For oximes, this rearrangement can be a significant fragmentation process. nih.gov

Another prevalent fragmentation mechanism is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbon atom of the C=NOH group. youtube.comlibretexts.org For 1,2,3,4-Tetrahydronaphthalen-1-one oxime, this could result in the loss of fragments from the alicyclic ring. The mass spectrum of the parent ketone, 1-tetralone, shows a strong base peak at m/z 118, which corresponds to the loss of ethylene (B1197577) (C₂H₄), and another significant peak at m/z 90. nih.gov It is plausible that the oxime derivative would exhibit similar fragmentation patterns originating from the tetralone backbone.

Table 1: Predicted Mass Spectrometry Data for 1,2,3,4-Tetrahydronaphthalen-1-one oxime

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO |

| Molecular Weight | 161.20 g/mol |

| Predicted Molecular Ion (M+) | m/z 161 |

| Potential Fragmentation Pathways | McLafferty Rearrangement, Alpha-Cleavage |

Note: This table is based on theoretical predictions and data from related compounds.

X-ray Crystallography of 1,2,3,4-Tetrahydronaphthalen-1-one Oxime and its Crystalline Derivatives

While specific crystallographic data for 1,2,3,4-Tetrahydronaphthalen-1-one oxime is not available in the surveyed literature, studies on crystalline derivatives of the 1,2,3,4-tetrahydronaphthalene (B1681288) ring system offer insights into the likely molecular geometry, potential for polymorphism, and intermolecular interactions.

Analysis of related 1,2,3,4-tetrahydronaphthalene structures reveals that the non-aromatic portion of the ring system typically adopts a half-chair conformation. nih.gov This conformation is a common feature for such fused ring systems. The bond lengths and angles within the aromatic portion of the molecule would be expected to be within typical ranges for a substituted benzene ring. The geometry around the C=N-OH group of the oxime is expected to be planar, with the potential for E and Z isomers.

Table 2: Expected Bond Parameters for the Tetrahydronaphthalene Moiety

| Parameter | Expected Value Range |

| C-C (aromatic) | ~1.39 Å |

| C-C (alicyclic) | ~1.54 Å |

| C-N | ~1.28 Å |

| N-O | ~1.41 Å |

| C-C-C angles (alicyclic) | ~109.5° (tetrahedral) |

| C=N-O angle | ~110° |

Note: These values are estimations based on general chemical principles and data from related structures.

Conformational polymorphism, the ability of a compound to exist in more than one crystal structure due to different molecular conformations, is a possibility for 1,2,3,4-Tetrahydronaphthalen-1-one oxime. The flexibility of the half-chair conformation of the alicyclic ring could potentially allow for different packing arrangements in the solid state under various crystallization conditions. nih.gov Studies on similar molecules, such as 2-amino-1,2,3,4-tetrahydro-1-naphthalenols, have shown that different stereoisomers and derivatives adopt distinct preferred conformations in the solid state, highlighting the potential for conformational diversity in this class of compounds. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

DFT calculations are fundamental in understanding the electronic structure and energetics of 1,2,3,4-Tetrahydronaphthalen-1-one oxime, providing a basis for predicting its conformational preferences, reactivity, and the mechanisms of its reactions.

The structure of 1,2,3,4-Tetrahydronaphthalen-1-one oxime is characterized by the fusion of an aromatic ring and a non-planar, saturated six-membered ring, in addition to the oxime group which introduces the possibility of stereoisomerism.

The saturated cyclohexene-like ring of the tetralone core is flexible and can adopt several conformations. Theoretical studies on the parent α-tetralone have explored this conformational landscape. Force-field methods (MMPI) predict an envelope conformation to be the most stable, by approximately 0.94 kcal/mol over the half-chair form rsc.org. However, semi-empirical methods like MNDO calculate nearly equal energies for both the envelope and half-chair conformations rsc.org. This near-equivalence suggests a low energy barrier for interconversion, a key feature of the molecule's dynamic behavior. For substituted tetralone derivatives, crystallographic studies have identified both envelope and "twist-boat" conformations, confirming the flexibility of the ring system. For instance, (1E)-6-Methoxy-3,4-dihydronaphthalen-1(2H)-one O-(p-tolylsulfonyl)oxime adopts an envelope conformation in the crystalline state.

| Conformation | Predicted Relative Stability | Computational Method | Reference |

|---|---|---|---|

| Envelope | More Stable (~0.94 kcal/mol) | MMPI | rsc.org |

| Half-Chair | Less Stable | MMPI | rsc.org |

| Envelope vs. Half-Chair | Approximately Equal Energy | MNDO | rsc.org |

DFT is employed to model the electronic properties of molecules, including the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO). These calculations are critical for predicting chemical reactivity. biointerfaceresearch.com

The Molecular Electrostatic Potential (MEP) map is a key output of these calculations. For a molecule like 1,2,3,4-Tetrahydronaphthalen-1-one oxime, the MEP would show negative potential (red/yellow regions) around the electronegative oxygen and nitrogen atoms of the oxime group, indicating these are sites prone to electrophilic attack. biointerfaceresearch.com The aromatic ring typically exhibits a negative electrostatic potential above and below the plane, making it also susceptible to electrophiles. biointerfaceresearch.com Positive potential (blue regions) is expected around the hydroxyl proton of the oxime and the hydrogen atoms on the aliphatic ring, marking them as potential sites for nucleophilic interaction. biointerfaceresearch.com

The Frontier Molecular Orbitals (HOMO and LUMO) determine a molecule's reactivity in orbital-controlled reactions. The HOMO (Highest Occupied Molecular Orbital) is associated with the ability to donate electrons, while the LUMO (Lowest Unoccupied Molecular Orbital) relates to the ability to accept electrons. In oxime derivatives, the HOMO orbitals are often localized on the C=N double bond and the lone pairs of the nitrogen and oxygen atoms. biointerfaceresearch.com The LUMO is typically centered on the π* orbitals of the aromatic system and the C=N bond. biointerfaceresearch.com The HOMO-LUMO energy gap is a significant parameter for molecular reactivity; a smaller gap generally implies higher reactivity. biointerfaceresearch.com

| Property | Predicted Characteristics | Implication for Reactivity |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Negative potential on O, N, and aromatic ring; Positive potential on OH proton. | O, N, and the aromatic ring are sites for electrophilic attack. The OH proton is a site for nucleophilic interaction. |

| HOMO | Likely localized on the C=N-OH moiety and the π-system of the benzene (B151609) ring. | Governs reactions with electrophiles. |

| LUMO | Likely localized on the π* orbitals of the C=N bond and the aromatic ring. | Governs reactions with nucleophiles. |

| HOMO-LUMO Gap | A relatively small gap is expected due to the conjugated system. | Indicates a molecule that is moderately reactive and can participate in various electronic transitions. |

Quantum chemical calculations have been instrumental in revising the understanding of fundamental oxime reactions, including tautomerism. The tautomeric equilibrium between an oxime and its corresponding nitrone is a classic topic. While often depicted as a simple intramolecular 1,2-hydrogen shift, high-level DFT calculations have challenged this view. rsc.orgresearchgate.net

Computational studies suggest that the isomerization is more likely to occur via a bimolecular process , where two oxime molecules facilitate the proton transfer. rsc.orgresearchgate.net This pathway has a significantly lower activation barrier compared to the unimolecular thermal 1,2-H shift. The less stable, but more reactive, nitrone tautomer has been computationally shown to be a key intermediate in certain nucleophilic addition reactions of oximes. rsc.orgresearchgate.net

Furthermore, DFT has been used to study the mechanisms of other reactions involving tetralone oximes. For instance, in the palladium-catalyzed Semmler-Wolff aromatization, calculations support a mechanism involving oxidative addition of the N-O bond to the palladium center, followed by tautomerization and β-hydride elimination.

| Mechanism | Description | Computational Finding | Reference |

|---|---|---|---|

| Unimolecular 1,2-H Shift | A single oxime molecule undergoes an intramolecular proton transfer from oxygen to carbon. | Generally found to have a high activation barrier, making it less favorable. | rsc.orgresearchgate.net |

| Bimolecular Process | One oxime molecule acts as a proton shuttle for another, proceeding through a six-membered transition state. | Found to be a more favorable pathway with a lower activation energy. | rsc.orgresearchgate.net |

The isomerization between E and Z forms of oximes is a critical process that affects their reactivity and biological activity. DFT calculations allow for the precise determination of the activation barriers and the characterization of the transition state structures for this process.

For related compounds like chlorohydrazones, the (E, Z) isomerization is computationally shown to proceed via an "umklapp" mechanism, which involves an in-plane rotation of the N-substituent towards a linear C=N-N geometry in the transition state. unimi.it This process is associated with a high activation barrier, calculated to be around 110 kJ/mol, which explains why (E, Z) isomerization is often very slow at room temperature for such systems. unimi.it

In contrast, for other systems like O-vinyl-2-tetralone oxime, DFT studies have shown that Z/E-isomerization can be a rapid process with a much lower activation barrier, indicating that the substituents on the oxime can have a profound effect on the isomerization kinetics. rsc.org

| Isomerization Process | System | Mechanism | Calculated Activation Barrier | Reference |

|---|---|---|---|---|

| E/Z Isomerization | C-methoxycarbonyl-N-aryl chlorohydrazones | Umklapp (in-plane rotation) | ~110 kJ/mol | unimi.it |

| Z/E Isomerization | O-vinyl-2-tetralone oxime | Not specified | Low enough to be considered a rapid process | rsc.org |

Molecular Dynamics Simulations

While quantum chemical calculations typically focus on static structures and single reaction pathways, molecular dynamics (MD) simulations provide a view of the molecule's behavior over time, capturing its flexibility, conformational changes, and interactions with its environment.

MD simulations can reveal the inherent flexibility of the 1,2,3,4-tetrahydronaphthalene (B1681288) skeleton. As suggested by static calculations, the energy barrier between the half-chair and envelope conformations of the saturated ring is low rsc.org. MD simulations would likely show rapid and continuous interconversion between these forms in solution, demonstrating that the ring is not locked into a single conformation but rather exists as a dynamic equilibrium of various puckered forms.

Born-Oppenheimer Molecular Dynamics (BOMD) simulations on the related naphthalene (B1677914) system interacting with water molecules have shown that there is active mobility of water across the aromatic surface, even at low temperatures. nih.gov This dynamic interaction implies that the naphthalene ring itself is not rigid but possesses the flexibility to accommodate the binding and movement of other molecules. nih.gov This intrinsic flexibility would be retained in the tetrahydronaphthalene system, where the saturated portion of the molecule adds further degrees of conformational freedom. The dynamic behavior is crucial for understanding how the molecule fits into binding sites of receptors or enzymes.

Chemoinformatics and Molecular Docking Applications (e.g., for ligand-receptor interaction hypotheses)

Chemoinformatics and molecular docking are powerful computational tools used to predict the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or enzyme. These methods are instrumental in drug discovery and development for generating hypotheses about the binding mode and affinity of a compound to a specific target. Derivatives of 1,2,3,4-tetrahydronaphthalen-1-one, often referred to as α-tetralone derivatives, have been the subject of such in silico studies to explore their therapeutic potential.

One area of investigation has been their potential as antimalarial agents. In a study targeting the Plasmodium falciparum formate-nitrite transporter (PfFNT), a library of substituted α-tetralone derivatives was evaluated through molecular docking simulations. ijpsjournal.com The aim was to identify compounds that could modulate nuclear receptor pathways involved in inflammation and oxidative stress, thereby inhibiting the parasite's development. ijpsjournal.com The docking scores, which estimate the binding affinity, for the α-tetralone derivatives ranged from –5.0 to –9.8 kcal/mol. ijpsjournal.com Notably, two lead compounds exhibited strong binding affinities with docking scores of –9.3 and –9.0 kcal/mol, respectively. ijpsjournal.com Interaction analysis revealed that these compounds formed crucial hydrogen bonds with key amino acid residues (THR106 and GLY107) in the active site of the PfFNT transporter. ijpsjournal.com

In another study, orthopalladated complexes of α-tetralone oxime were synthesized and their interaction with human serum albumin (HSA), a key transport protein in the blood, was investigated using molecular docking. researchgate.net The simulations suggested that the complex docked into a specific subdomain of HSA. researchgate.net The binding was stabilized by a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.net

Furthermore, oxime derivatives of α,β-unsaturated tetralones have been studied for their ligand-protein interaction abilities using molecular docking methods to assess their potential antimicrobial activities. researchgate.net These studies highlight the utility of the tetralone oxime scaffold in designing molecules with specific biological activities. The computational data generated from these docking studies provide valuable insights into the structure-activity relationships of this class of compounds and guide the synthesis of new derivatives with improved therapeutic properties.

| Study Focus | Target Protein | Key Findings | Interactions Observed | Reference |

| Antimalarial activity | Plasmodium falciparum formate-nitrite transporter (PfFNT) | Docking scores of lead α-tetralone derivatives were -9.3 and -9.0 kcal/mol. | Hydrogen bonds with THR106 and GLY107. | ijpsjournal.com |

| Protein binding | Human Serum Albumin (HSA) | Orthopalladated tetralone oxime complex docked into a subdomain of HSA. | Hydrogen bonding, van der Waals forces, electrostatic interactions. | researchgate.net |

| Antimicrobial activity | Not specified | Ligand-protein interactions of oxime derivatives of α,β-unsaturated tetralone were studied. | Not specified | researchgate.net |

Reaction Mechanisms and Chemical Reactivity

Mechanistic Investigations of Oxime Formation and Transformations

The formation of 1,2,3,4-tetrahydronaphthalen-1-one oxime proceeds through the nucleophilic addition of hydroxylamine (B1172632) to the carbonyl group of 1,2,3,4-tetrahydronaphthalen-1-one (α-tetralone). The generally accepted mechanism involves the initial attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon. This is followed by proton transfer steps to form a carbinolamine intermediate. Subsequent dehydration of this intermediate, often acid-catalyzed, leads to the formation of the C=N double bond of the oxime. rsc.orgmasterorganicchemistry.com

Computational studies on the formation of oximes from ketones suggest that the reaction can proceed through a concerted mechanism involving a cyclic transition state with solvent molecules, which helps to avoid the build-up of significant charge separation.

Once formed, the oxime can undergo various transformations. The weak N-O bond is a key feature influencing its reactivity, making it a precursor for the generation of iminyl radicals and other reactive intermediates. nih.gov

Rearrangement Mechanisms (e.g., Beckmann Rearrangement, Reductive Rearrangements)

Beckmann Rearrangement:

The Beckmann rearrangement is a classic acid-catalyzed reaction of oximes that converts them into amides. nih.govwikipedia.org In the case of 1,2,3,4-tetrahydronaphthalen-1-one oxime, this rearrangement leads to the formation of a seven-membered lactam, 3,4,5,6-tetrahydro-2H-benzo[b]azepin-2-one. The mechanism is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). nih.gov This is followed by a concerted 1,2-shift of the group anti-periplanar to the leaving group, which migrates to the nitrogen atom with simultaneous expulsion of water. organic-chemistry.org This rearrangement step forms a nitrilium ion intermediate, which is then attacked by water. Tautomerization of the resulting imidate furnishes the final lactam product. nih.gov

A variety of acidic reagents can catalyze this rearrangement, including strong mineral acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids and other reagents like tosyl chloride. nih.govwikipedia.org The reaction conditions can be harsh, often requiring high temperatures, but milder methods have also been developed. masterorganicchemistry.comlibretexts.org

Reductive Rearrangements:

A notable reductive rearrangement of α-tetralone oxime can be achieved using hydrosilanes in the presence of a strong Lewis acid catalyst, such as tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃. rsc.orgrsc.org This reaction proceeds at room temperature and results in a ring-enlarged secondary amine, 2,3,4,5-tetrahydro-1H-benzo[b]azepine, in good yields. rsc.orgrsc.org

Mechanistic studies, including DFT calculations, suggest three possible pathways for this transformation. rsc.orgrsc.org Two of these pathways (Paths A and B) involve the formation of a common N,O-bissilylated hydroxylamine intermediate, which then undergoes a ring-expanding rearrangement to an iminium ion that is subsequently reduced. The third pathway (Path C) is more akin to a Beckmann rearrangement, where an O-silylated oxime rearranges to a nitrilium ion before reduction. rsc.orgrsc.org At ambient temperatures, the pathways involving the hydroxylamine intermediate are slightly favored. rsc.orgrsc.org

Below is a table summarizing the results of the B(C₆F₅)₃-catalyzed reductive rearrangement of (E)-1,2,3,4-tetrahydronaphthalen-1-one oxime with different hydrosilanes.

| Hydrosilane | Solvent | Temperature (°C) | Time (h) | Yield of 2,3,4,5-tetrahydro-1H-benzo[b]azepine (%) | Reference |

|---|---|---|---|---|---|

| PhSiH₃ | 1,2-C₆H₄F₂ | rt | 20 | 40 | rsc.org |

| Ph₂SiH₂ | 1,2-C₆H₄F₂ | rt | 20 | 67 | rsc.org |

| Et₃SiH | 1,2-C₆H₄F₂ | rt | 20 | 78 | rsc.org |

Intramolecular Cyclization Pathways (e.g., Oxidative Cyclization)

The oxime functionality in derivatives of 1,2,3,4-tetrahydronaphthalen-1-one can participate in intramolecular cyclization reactions, particularly under oxidative conditions. For instance, β-tetralone oximes bearing an appropriate substituent can undergo intramolecular oxidative cyclization promoted by N-bromosuccinimide (NBS). This reaction can lead to the formation of fused polycyclic compounds, such as α-carbolines, in moderate to good yields. The proposed mechanism involves the generation of a radical intermediate which then undergoes cyclization. youtube.com

Another example of oxidative cyclization involves the reaction of unsaturated oximes. While not specific to 1,2,3,4-tetrahydronaphthalen-1-one oxime itself without prior modification, the principle involves the addition of the oxime radical to a C=C double bond within the same molecule. researchgate.net These reactions can be mediated by various reagents, including metal catalysts or photocatalysts, and typically lead to the formation of five-membered rings like isoxazolines or cyclic nitrones. researchgate.net

Stereochemical Control in Reaction Pathways

Stereochemical control is a crucial aspect of the reactions involving 1,2,3,4-tetrahydronaphthalen-1-one oxime, particularly in rearrangement reactions.

The Beckmann rearrangement is known to be a stereospecific reaction. nih.govwikipedia.org The group that migrates is the one that is in an anti-periplanar position to the hydroxyl group (or the leaving group) on the oxime nitrogen. wikipedia.orgorganic-chemistry.org This means that for a given stereoisomer of the oxime, only one of the two groups attached to the C=N carbon will migrate, leading to a specific regioisomer of the resulting lactam.

In the context of reductive rearrangements, stereoselective reductions of cyclic α-hydroxy ketoximes with borane (B79455) have been shown to be a high-yielding and stereoselective route to cis-1,2-amino alcohols. nih.gov While this is a related system, it highlights the potential for achieving high stereocontrol in the reduction of the oxime functionality within a cyclic framework.

Furthermore, in reactions involving nucleophilic addition to O-alkyl aldoximes, it has been observed that the Z-isomer of the oxime reacts preferentially. researchgate.net This indicates that the stereochemistry of the oxime can direct the outcome of the reaction.

Role of the Oxime Moiety in Nucleophilic and Electrophilic Reactions

The oxime moiety in 1,2,3,4-tetrahydronaphthalen-1-one oxime can exhibit both nucleophilic and electrophilic character, influencing its reactivity in a variety of transformations.

Nucleophilic Character: The lone pair of electrons on the nitrogen atom of the oxime can act as a nucleophile. This is evident in the formation of the oxime itself, where the nitrogen of hydroxylamine attacks the carbonyl carbon. rsc.org

Electrophilic Character: Conversely, the carbon atom of the C=N bond can act as an electrophile, particularly when the oxime is activated. For instance, in the Beckmann rearrangement, the migration of a carbon group to the nitrogen is a key step. nih.gov More directly, α-tetralone oxime derivatives have been shown to act as α-electrophiles. rsc.orgresearchgate.netresearchgate.net Under the conditions of a Semmler-Wolff/Schroeter aromatization, the oximes of 4-benzyl-substituted tetralones undergo an electrophilic aromatic substitution reaction to form tetracyclic frameworks. rsc.orgresearchgate.netresearchgate.net This reactivity highlights the ability of the oxime to facilitate the formation of new carbon-carbon bonds at the α-position.

The concept of "umpolung" or polarity reversal can also be applied to oxime derivatives, where the normally nucleophilic α-carbon can be rendered electrophilic. researchgate.net

Metal-Mediated and Catalytic Reaction Mechanisms

Metal catalysts play a significant role in mediating the reactions of 1,2,3,4-tetrahydronaphthalen-1-one oxime and its derivatives, often enabling transformations under milder conditions and with higher selectivity than classical methods.

A prominent example is the palladium-catalyzed Semmler-Wolff reaction of 1-tetralone (B52770) O-acyl oximes to produce 1-aminonaphthalene and its derivatives. nih.gov This method is a significant improvement over the classical Semmler-Wolff reaction, which requires harsh acidic conditions. nih.gov The proposed mechanism involves the oxidative addition of the oxime N-O bond to a Pd(0) complex. nih.govresearchgate.net The resulting Pd(II) intermediate can then undergo tautomerization and subsequent β-hydride elimination to afford the aromatic amine product. nih.gov The choice of the O-acyl group on the oxime has a significant impact on the reaction yield.

| Oxime Derivative (O-Acyl Group) | Catalyst System | Solvent | Temperature (°C) | Yield of 1-Aminonaphthalene (%) |

|---|---|---|---|---|

| O-Pentafluorobenzoyl | Pd(OAc)₂ / PCy₃ | Toluene | 120 | 86 |

| O-Pivaloyl | Pd(OAc)₂ / PCy₃ | Toluene | 120 | 85 |

| O-Benzoyl | Pd(OAc)₂ / PCy₃ | Toluene | 120 | 66 |

| O-Acetyl | Pd(OAc)₂ / PCy₃ | Toluene | 120 | 59 |

Other metal-mediated reactions include the ruthenium(II)-catalyzed arylation of 1-tetralone, which, while not directly involving the oxime, demonstrates the utility of metal catalysis in modifying the tetralone core. chemicalbook.com The Beckmann rearrangement can also be catalyzed by various metal-containing reagents, such as a combination of cyanuric chloride and zinc chloride, offering a catalytic alternative to stoichiometric acid promoters. wikipedia.orglibretexts.org

Applications in Advanced Organic Synthesis and Chemical Development

Role as a Key Synthetic Intermediate

As a key intermediate, 1,2,3,4-Tetrahydronaphthalen-1-one oxime provides a foundational scaffold for constructing more elaborate molecular architectures. Its tetralone core is a common motif in medicinally relevant compounds, and the oxime group offers a gateway to a variety of nitrogen-based functionalities.

One of the most significant applications of 1,2,3,4-Tetrahydronaphthalen-1-one oxime is its role as a precursor to nitrogen-containing organic compounds, most notably primary amines like 1-Tetrahydronaphthylamine. The conversion is typically achieved through reduction of the oxime or via a Beckmann rearrangement followed by hydrolysis.

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide. In the case of 1,2,3,4-Tetrahydronaphthalen-1-one oxime, this rearrangement would yield a cyclic amide (a lactam). Subsequent hydrolysis of this lactam under acidic or basic conditions opens the ring and produces an amino acid, which can then be further manipulated. Alternatively, direct reduction of the oxime group is a more straightforward route to the corresponding amine. Various reducing agents can be employed for this transformation, offering a direct pathway to 1-Tetrahydronaphthylamine, a valuable synthetic intermediate in its own right. For instance, a related synthesis of 6-Amino-1-tetralone involves the conversion of an acetyltetralin to its oxime, followed by a Beckmann rearrangement to yield an acetamidotetralin, which is then hydrolyzed to the target aniline. orgsyn.org This highlights the utility of the oxime-to-amine conversion pathway in the synthesis of important substituted tetralone and tetralin derivatives.

The structure of 1,2,3,4-Tetrahydronaphthalen-1-one oxime is a valuable starting point for synthesizing complex polycyclic and heterocyclic molecules. The fused ring system provides a rigid and well-defined core upon which additional rings and functional groups can be built.

A prominent example of this application is in the synthesis of fused heterocyclic systems like tetrahydrocarbazoles. The Fischer indole (B1671886) synthesis, a reaction between a phenylhydrazine (B124118) and a ketone or aldehyde, can be adapted for cyclic ketones. youtube.com By reacting the parent ketone, 1,2,3,4-Tetrahydronaphthalen-1-one, with a substituted phenylhydrazine, complex tetrahydrocarbazole derivatives can be constructed. These structures are of interest in medicinal chemistry and materials science. A palladium-catalyzed annulation of o-iodoanilines with cyclic ketones like cyclohexanone (B45756) provides a modern, high-yield approach to such tetrahydrocarbazoles, demonstrating the versatility of cyclic ketone precursors in forming complex heterocyclic frameworks. orgsyn.org The oxime itself can be a precursor to other reactive intermediates that participate in cyclization reactions, leading to diverse heterocyclic systems. google.com

Facilitation of Functional Group Interconversions

The oxime functional group is notable for its ability to be converted into a variety of other important functional groups. This chemical flexibility makes 1,2,3,4-Tetrahydronaphthalen-1-one oxime a useful node in a synthetic pathway, allowing chemists to pivot to different classes of compounds from a single intermediate.

The dehydration of aldoximes and ketoximes to form nitriles is a fundamental and widely used transformation in organic synthesis. organic-chemistry.org This conversion can be accomplished using a variety of dehydrating agents. For example, treating an oxime with reagents like p-toluenesulfonyl chloride in the presence of a base can lead to the corresponding nitrile through an elimination reaction. viirj.org Other modern methods utilize reagents such as ethyl dichlorophosphate/DBU or trichloroisocyanuric acid (TCCA) in aqueous ammonia (B1221849) for an efficient one-pot conversion. organic-chemistry.org A chemoenzymatic cascade has also been developed where an aldoxime is dehydrated to a nitrile by an aldoxime dehydratase (Oxd) enzyme, showcasing a green chemistry approach. nih.gov

Furthermore, oximes can serve as precursors to nitrones through oxidation or can be involved in reactions that generate transient nitrosoalkenes, which are highly reactive intermediates for further synthesis. nih.gov These transformations expand the synthetic utility of the oxime, allowing for the introduction of different nitrogen-oxidation states into the target molecule.

Isoxazolines are five-membered heterocyclic compounds that are important intermediates in organic synthesis and are found in many biologically active molecules. rsc.orgnih.gov Oximes are key precursors for the synthesis of isoxazolines, typically through cycloaddition reactions. rsc.org

One common strategy involves the in-situ generation of a nitrile oxide from the oxime, followed by a [3+2] cycloaddition reaction with an alkene. organic-chemistry.org Another powerful method is the [4+1] annulation reaction. In this approach, an α-bromooxime, derived from the parent oxime, undergoes base-mediated dehydrohalogenation to form a transient nitrosoalkene. This highly reactive intermediate can then react with a sulfur ylide in a [4+1] annulation to efficiently construct the isoxazoline (B3343090) ring under mild conditions. nih.gov These methods provide direct and efficient access to valuable isoxazoline derivatives from oxime precursors. nih.govrsc.org

| Method | Precursor from Oxime | Reactant | Key Intermediate | Product | Reference(s) |

| [3+2] Cycloaddition | Nitrile Oxide | Alkene | Nitrile Oxide | Isoxazoline | organic-chemistry.org |

| [4+1] Annulation | α-Bromooxime | Sulfur Ylide | Nitrosoalkene | Isoxazoline | nih.gov |

| Iminoxyl Radical Cyclization | Oxime | (Internal Alkene) | Iminoxyl Radical | Isoxazoline | rsc.org |

Development of Novel Methodologies in Organic Synthesis

The reactions involving 1,2,3,4-Tetrahydronaphthalen-1-one oxime and related compounds are often used as platforms for developing and showcasing novel synthetic methodologies. The drive towards more efficient, economical, and environmentally friendly chemical processes has led to the application of modern synthetic techniques to classical transformations. nih.gov

For example, the development of solvent-free reaction conditions is a key goal of green chemistry. mdpi.com Many reactions involving oximes, such as their conversion to other functional groups, can be adapted to solvent-free conditions using techniques like mechanochemistry (ball milling) or microwave irradiation. nih.govmdpi.com These methods can lead to cleaner reactions, reduced waste, and often higher efficiency. nih.gov Similarly, the use of novel catalytic systems, including biocatalysis (e.g., using enzymes like aldoxime dehydratase) or photocatalysis, represents the cutting edge of synthetic methodology development. nih.govmdpi.com The application of these advanced techniques to the synthesis and transformation of 1,2,3,4-Tetrahydronaphthalen-1-one oxime can lead to more sustainable and powerful synthetic routes for producing valuable chemical compounds.

Strategies for Carbon-Carbon Bond Formation

The rigid framework of 1,2,3,4-tetrahydronaphthalen-1-one oxime and its derivatives serves as a valuable platform for constructing new carbon-carbon bonds, enabling the synthesis of complex polycyclic structures.

One notable strategy involves the cyclopalladation of the oxime, where it acts as a directing group to facilitate C-H activation at the C-8 position of the aromatic ring. rsc.org The resulting cyclopalladated intermediate is a key precursor for subsequent carbon-carbon bond-forming reactions. For instance, the carbonylation of these palladium complexes in methanol (B129727) leads to the formation of 8-methoxycarbonyl-1-tetralone oximes, effectively introducing a new carbon-based functional group onto the aromatic core. rsc.org